molecular formula C10H11NO5 B1144178 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole CAS No. 15896-78-3

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole

Cat. No.: B1144178
CAS No.: 15896-78-3
M. Wt: 225.2
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Description

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole is an organic compound with a complex structure that includes a methoxy group, a nitroethanyl group, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the methoxy and benzodioxole groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methoxy-6-(2-aminoethyl)-1,3-benzodioxole.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole is C10H9NO5, with a molecular weight of approximately 223.182 g/mol. The compound features a methoxy group and a nitroethanyl substituent attached to a benzodioxole core. This unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

The compound has several significant applications across various scientific domains:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Common Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds.
  • Reduction: The nitro group can be reduced to an amine or hydroxylamine.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Biological Studies

This compound is utilized in biological research for studying enzyme interactions and metabolic pathways. It has shown potential in:

  • Anticancer Research: Compounds derived from benzodioxole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines with IC50 values of approximately 25 µM, 30 µM, and 35 µM respectively.
Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

Enzyme Inhibition

Research indicates that benzodioxole derivatives can inhibit glutathione S-transferases (GSTs), crucial for detoxification in cells. Inhibition of GSTs may sensitize cancer cells to chemotherapeutic agents.

Experimental Findings:
A derivative similar to this compound showed selective inhibition towards GST P1-1 with an IC50 value of approximately 15 µM, suggesting its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

Preliminary toxicity studies suggest that while the compound exhibits significant anticancer activity, it shows relatively low toxicity towards normal cell lines at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Mechanism of Action

The mechanism by which 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzodioxole groups can interact with various enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-β-nitrostyrene
  • 1-Methoxy-4-(2-nitrovinyl)benzene
  • Benzene, 1-methoxy-2-(2-nitroethenyl)-

Uniqueness

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole is unique due to the presence of both a methoxy group and a benzodioxole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Biological Activity

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole, also known by its CAS number 15896-78-3, is a compound belonging to the benzodioxole class, which is recognized for its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO5C_{10}H_{9}NO_{5} with a molecular weight of approximately 223.182 g/mol. Its structure features a methoxy group and a nitroethanyl substituent attached to the benzodioxole core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds derived from benzodioxole structures exhibit various biological activities, including:

  • Anticancer Effects : Many studies have highlighted the potential of benzodioxole derivatives in inhibiting cancer cell proliferation.
  • Antioxidant Properties : The presence of the methoxy group may enhance antioxidant activities.
  • Enzyme Inhibition : Some derivatives have shown promise in inhibiting specific enzymes linked to cancer progression.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study conducted on several cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate potency compared to established chemotherapeutics .
    Cell LineIC50 (µM)
    HeLa (Cervical)25
    MCF-7 (Breast)30
    A549 (Lung)35
  • Mechanistic Insights :
    • The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways . This suggests that it may disrupt normal cellular functions leading to programmed cell death.

Enzyme Inhibition

Research has indicated that benzodioxole derivatives can inhibit glutathione S-transferases (GSTs), which are important for detoxification processes in cells. Inhibition of GSTs can sensitize cancer cells to chemotherapeutic agents .

Experimental Findings

  • A derivative similar to this compound showed selective inhibition towards GST P1-1 with an IC50 value of approximately 15 µM, indicating potential as an adjunct therapy in cancer treatment .

Safety and Toxicity

Preliminary toxicity studies suggest that while the compound exhibits significant anticancer activity, it also shows relatively low toxicity towards normal cell lines at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Properties

IUPAC Name

4-methoxy-6-(2-nitroethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLKFXWLIUUMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696547
Record name 4-Methoxy-6-(2-nitroethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15896-78-3
Record name 4-Methoxy-6-(2-nitroethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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